4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide

CYP inhibition drug-drug interaction TDO2 selectivity

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide (CAS 355375-82-5, molecular formula C₆H₅N₅O₂, MW 179.14) is a synthetic pyrrolo[2,3-d][1,2,3]triazine derivative that functions as an inhibitor of human tryptophan 2,3-dioxygenase (TDO2), a heme-dependent enzyme catalyzing the rate-limiting step of the kynurenine pathway. The compound was originally characterized within Genentech's TDO2 inhibitor discovery program, with bioactivity data curated in ChEMBL (CHEMBL4168975) and deposited in BindingDB (BDBM50321319).

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
Cat. No. B13072883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=NNC2=O)C(=O)N
InChIInChI=1S/C6H5N5O2/c7-4(12)2-1-8-5-3(2)6(13)10-11-9-5/h1H,(H2,7,12)(H2,8,9,10,13)
InChIKeyYSMQDRZPBWWQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide (CAS 355375-82-5): Core Identity and Pharmacological Classification for TDO2-Focused Procurement


4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide (CAS 355375-82-5, molecular formula C₆H₅N₅O₂, MW 179.14) is a synthetic pyrrolo[2,3-d][1,2,3]triazine derivative that functions as an inhibitor of human tryptophan 2,3-dioxygenase (TDO2), a heme-dependent enzyme catalyzing the rate-limiting step of the kynurenine pathway [1]. The compound was originally characterized within Genentech's TDO2 inhibitor discovery program, with bioactivity data curated in ChEMBL (CHEMBL4168975) and deposited in BindingDB (BDBM50321319) [2]. Unlike the more common indole-based TDO2 inhibitor chemotypes (e.g., LM10, 680C91), this compound possesses a pyrrolo[2,3-d][1,2,3]triazin-4-one core scaffold, which confers distinct physicochemical properties including a calculated logP of approximately 0.44 and a low molecular weight of ~179 Da [3][4].

Why 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide Cannot Be Replaced by Generic TDO2 Inhibitors in Pharmacological Studies


TDO2 inhibitors span multiple chemotypes including indole derivatives (680C91, LM10), imidazo-isoindoles, and pyrrolotriazines, yet these scaffolds exhibit fundamentally different CYP inhibition liabilities, target selectivity profiles, and physicochemical properties that preclude simple interchange [1]. The pyrrolo[2,3-d][1,2,3]triazin-4-one core of this compound confers a distinct heme-binding geometry compared to indole-based inhibitors, which directly impacts selectivity for TDO2 over cytochrome P450 enzymes—a critical parameter for mitigating drug-drug interaction risk [2]. Furthermore, cellular potency can diverge significantly from biochemical potency across chemotypes due to differences in permeability and intracellular protein binding; substituting a compound based solely on enzyme IC50 without confirming cell-based activity can lead to erroneous pharmacological conclusions [3]. The quantitative evidence below establishes the specific performance profile that must be verified before any alternative TDO2 inhibitor can be considered functionally equivalent for a given experimental system.

Quantitative Differentiation Evidence: 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide vs. Comparator TDO2 Inhibitors


CYP450 Counter-Screening Profile: Broad CYP Selectivity vs. 680C91 and LM10

This compound was profiled against a panel of five major human cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19) and exhibited IC50 values ≥10,000 nM (10 µM) for all isoforms tested [1]. This represents a CYP Index-driven selectivity profile that is explicitly favorable for TDO2 inhibitors, as TDO2 is a heme-containing enzyme and small-molecule inhibitors bearing Lewis basic motifs frequently exhibit off-target CYP inhibition [2]. In contrast, the well-known TDO2 inhibitor 680C91 (indole-based chemotype) was reported to show no inhibitory activity against MAO-A, MAO-B, 5-HT uptake, and serotonin receptors at 10 µM, but its comprehensive CYP panel data are not publicly available in the same curated format . LM10, while selective against IDO and a panel of receptors (Ki = 5.6 µM for hTDO), similarly lacks publicly deposited multi-CYP counter-screening data comparable to the Genentech dataset .

CYP inhibition drug-drug interaction TDO2 selectivity heme-binding ADME-Tox

Cellular TDO2 Inhibition Potency: SW48 Cell EC50 vs. Recombinant Enzyme IC50 Consistency

In human SW48 colorectal adenocarcinoma cells, this compound inhibited TDO2-mediated conversion of tryptophan to N-formylkynurenine with an EC50 of 230 nM after 30 minutes of incubation [1]. This cellular EC50 value is consistent with, and marginally more potent than, the recombinant human TDO2 enzyme IC50 of 290 nM, indicating effective cell membrane permeability and intracellular target engagement without significant right-shift [2]. For comparison, the reference inhibitor 680C91 exhibits a recombinant enzyme Ki of 51 nM but its reported cellular IC50 range spans 190–450 nM in A172 glioblastoma cells, revealing a variable right-shift between biochemical and cellular potency depending on the cell line [3]. LM10 demonstrates a more pronounced disconnect: enzyme IC50 of 0.62 µM (620 nM) for human TDO2 vs. a cellular IC50 of 2 µM in murine P815B mastocytoma cells, reflecting both species and biochemical-to-cellular potency gaps .

cellular potency target engagement TDO2 SW48 kynurenine

TDO2 Enzyme Inhibitory Potency: Benchmarking Against 680C91 and LM10 in Recombinant Human Enzyme Assays

The compound inhibits recombinant human TDO2 with an IC50 of 290 nM, as measured by the decrease in conversion of L-tryptophan to N-formylkynurenine following a 5-minute preincubation period [1]. This places its enzyme-level potency in the same general range as the well-established TDO2 inhibitor 680C91, which exhibits a Ki of 51 nM and an IC50 of approximately 280 nM against the human enzyme , and it is approximately 2.1-fold more potent than LM10 at the enzyme level (IC50 = 620 nM for human TDO2) . However, it is less potent than 680C91 when considering the binding affinity (Ki): the 51 nM Ki of 680C91 represents approximately 5.7-fold tighter binding than the 290 nM IC50 of the target compound, though direct Ki comparison cannot be made without a Ki determination for the target compound .

TDO2 enzyme inhibition IC50 recombinant assay kynurenine pathway

Chemotype Differentiation: Pyrrolotriazinone Scaffold vs. Indole-Based TDO2 Inhibitors

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide features a pyrrolo[2,3-d][1,2,3]triazin-4-one core that is structurally distinct from the 6-fluoroindole scaffold of 680C91 and the indole-tetrazole scaffold of LM10 [1]. This chemotype divergence has mechanistic implications: the pyrrolotriazinone ring system presents a different heme-iron coordination geometry compared to indole-based inhibitors, which is reflected in the compound's balanced TDO2 vs. CYP selectivity profile [2]. The broader pyrrolotriazine class has been extensively explored as kinase inhibitors (e.g., p38, CK2, Aurora kinases) in Bristol-Myers Squibb patents (US8791257B2, US7102003), establishing synthetic accessibility and a precedent for pharmaceutical development of this heterocyclic core [3]. In the TDO2 context, the pyrrolotriazinone scaffold represents a departure from the indole-centric inhibitor landscape, which may offer advantages in exploring structure-activity relationships orthogonal to those established for 680C91 and LM10 series [4].

scaffold novelty pyrrolotriazine indole heme coordination intellectual property

DataSource Provenance: Genentech/ChEMBL-Curated Bioactivity Data with Full Assay Metadata

All bioactivity data for this compound are deposited in BindingDB (BDBM50321319) and cross-referenced to ChEMBL (CHEMBL4168975), with the data source attributed to Genentech, Inc. [1]. The dataset includes fully specified assay descriptions (substrate, incubation time, detection method, cell line) for each endpoint, enabling independent verification and cross-study comparison [2]. This contrasts with the data availability for 680C91 and LM10, for which primary bioactivity values are largely disseminated through vendor datasheets and secondary literature without corresponding structured deposition in curated public databases with comparable metadata richness . For example, LM10's human TDO2 IC50 of 0.62 µM is widely cited across vendor platforms (Selleck, ProbeChem, Tocris, Sigma-Aldrich) but the original assay conditions are variably reported and not linked to a single curated deposition [3]. The structured Genentech/ChEMBL dataset for the target compound thus offers superior data transparency and reproducibility assessment capability for rigorous pharmacological studies.

data provenance ChEMBL curation BindingDB assay reproducibility Genentech

Optimal Use Cases for 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide Based on Quantitative Differentiation Evidence


TDO2-Mediated Immunosuppression Studies Requiring CYP-Safe Tool Compounds

In cancer immunotherapy research where TDO2-dependent tryptophan depletion drives tumor immune evasion, this compound serves as a pharmacological probe with documented CYP safety margins (all five major CYP isoforms IC50 ≥ 10 µM) [1]. This profile is critical for in vitro co-culture experiments involving hepatocyte-containing systems or for in vivo studies where concomitant medications metabolized by CYP enzymes could confound interpretation. The CYP Index concept, specifically developed for TDO2 inhibitor design, validates the importance of this selectivity parameter for translational relevance [2].

Structure-Activity Relationship Campaigns Utilizing a Non-Indole TDO2 Chemotype

For medicinal chemistry programs seeking to diversify beyond indole-based TDO2 inhibitor scaffolds (680C91, LM10 series), this pyrrolo[2,3-d][1,2,3]triazin-4-one provides a synthetically tractable core with precedent in kinase inhibitor development (Bristol-Myers Squibb pyrrolotriazine IP) [3]. Its low molecular weight (179 Da) and modest lipophilicity (logP ~0.44) offer attractive lead-like properties for further optimization, and the established synthetic routes for pyrrolotriazine assembly lower the barrier to analog generation [4].

Benchmarking Cellular Target Engagement Assays in TDO2-Expressing Cancer Cell Lines

The compound's consistent biochemical-to-cellular potency ratio (EC50/IC50 ≈ 0.8) in SW48 colorectal cancer cells makes it a reliable positive control for validating cellular TDO2 activity assays [1]. Its ~230 nM cellular EC50 falls within the dynamic range of standard fluorescence-based kynurenine detection methods, enabling robust assay window determination without the potency saturation issues that can occur with sub-100 nM inhibitors like 680C91 (Ki = 51 nM) [5].

Cross-Laboratory Reproducibility Studies Leveraging Curated Public Bioactivity Data

The deposition of seven fully annotated bioactivity endpoints in BindingDB/ChEMBL from a single originator (Genentech) enables independent laboratories to benchmark their assay systems against published values with confidence [1]. This level of data transparency is not available for alternative TDO2 inhibitors whose primary data are distributed across vendor catalogs without uniform curation standards, making this compound preferable for multi-center studies requiring standardized reference data [6].

Quote Request

Request a Quote for 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.